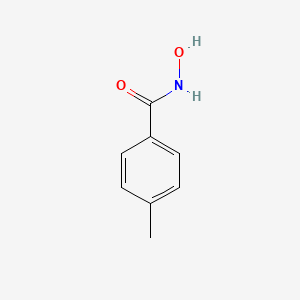

N-hydroxy-4-methylbenzamide

Description

Overview of Hydroxamic Acid Functional Group Chemistry

The hydroxamic acid functional group, with the general structure R-C(=O)N(OH)R', is essentially an amide that contains a hydroxyl (-OH) substituent on the nitrogen atom. handwiki.orgwikipedia.org These compounds are typically weak organic acids, with pKa values generally ranging from 8.5 to 9.5. nih.gov The acidity stems from the proton on the hydroxyl group, and its removal leads to the formation of a hydroxamate anion. handwiki.orgwikipedia.orgnih.gov

This deprotonation is a key feature of hydroxamic acid chemistry, as the resulting hydroxamate ion acts as a powerful bidentate chelating agent, binding to metal ions through its two oxygen atoms (an O,O-chelating ligand). handwiki.organalis.com.my This strong affinity for metal ions, especially for iron (III) and zinc (II), is fundamental to many of their biological roles and applications. handwiki.orgnih.govacs.orgbenthamscience.com In nature, for instance, certain microorganisms produce hydroxamic acid-containing molecules called siderophores to sequester essential iron from their environment. handwiki.org

The synthesis of hydroxamic acids is commonly achieved through the reaction of esters or acid chlorides with hydroxylamine (B1172632) salts. handwiki.orgwikipedia.org Chemically, they can exist in two tautomeric forms, and the interconversion between cis and trans isomers often occurs during the process of metal chelation. acs.org

Historical Perspective on Substituted Benzohydroxamic Acids in Research

The study of hydroxamic acids dates back to 1869, when H. Lossen first reported on a related compound. iaea.org Over the decades, and particularly with a focus on the benzene-containing analogues, research into substituted benzohydroxamic acids has expanded significantly. Initially, their strong metal-chelating properties were exploited in analytical chemistry for the extraction and separation of metal ions. iaea.orgicm.edu.pl

The scientific community later turned its attention to the biological activities of these compounds. Benzohydroxamic acid (BHA) and its derivatives were investigated as potential inhibitors for various enzymes, including urease and ribonucleotide reductase. benthamscience.compraiseworthyprize.org A major breakthrough in their application came with the discovery of their ability to inhibit histone deacetylases (HDACs), a class of enzymes pivotal in gene regulation. nih.govgoogle.com This discovery propelled benzohydroxamic acids into the forefront of cancer research, as several hydroxamic acid-based molecules have since been evaluated and approved as anticancer drugs. nih.govacs.orgnih.gov

Positioning of N-hydroxy-4-methylbenzamide within the Landscape of Benzamide (B126) Derivatives

N-hydroxy-4-methylbenzamide belongs to the broad class of compounds known as benzamides, which are characterized by a benzene (B151609) ring attached to an amide group. More specifically, it is a member of the benzohydroxamic acid family. praiseworthyprize.org Its structure is distinguished from the parent benzohydroxamic acid by the presence of a methyl group at the 4-position (or para-position) of the benzene ring.

This substitution is significant as it modifies the electronic properties and lipophilicity of the molecule compared to unsubstituted benzohydroxamic acid. It is important to distinguish N-hydroxy-4-methylbenzamide from its isomer, 4-hydroxy-N-methylbenzamide, where the methyl group is attached to the amide nitrogen rather than the benzene ring. ontosight.aiiucr.org The unique combination of the N-hydroxy amide function, which confers the crucial metal-chelating ability, and the 4-methylphenyl group defines the specific chemical character and reactivity of N-hydroxy-4-methylbenzamide within the diverse landscape of benzamide derivatives.

Scope and Significance of N-hydroxy-4-methylbenzamide in Contemporary Chemical Research

The contemporary significance of N-hydroxy-4-methylbenzamide is primarily rooted in its role as a key structural motif and building block in the development of enzyme inhibitors. nih.govsemanticscholar.org The benzohydroxamic acid moiety is a well-established zinc-binding group, which is essential for the inhibition of zinc-dependent metalloenzymes. acs.orgnih.gov

Specifically, N-hydroxy-4-methylbenzamide has been identified as an inhibitor of histone deacetylases, particularly HDAC1 and HDAC6. chemspider.com These enzymes are crucial targets in cancer therapy, and their inhibition can lead to the reactivation of tumor suppressor genes. google.com While the compound itself may exhibit inhibitory activity, it more frequently serves as a foundational scaffold or fragment in the design of more potent and selective HDAC inhibitors. nih.govtandfonline.com Researchers often use this core structure as a starting point, adding other chemical groups to enhance binding affinity and selectivity for specific HDAC isoforms. This approach has led to the discovery of novel and highly effective anticancer agents. semanticscholar.orgnih.govtandfonline.com

Beyond its role in medicinal chemistry, its defined chemical properties also make it a valuable intermediate in various organic synthesis pathways.

Data Tables

Table 1: Chemical Properties of N-hydroxy-4-methylbenzamide

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | chemspider.comnih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| CAS Number | 2318-82-3 | bldpharm.com |

| Synonyms | p-methylbenzohydroxamic acid | chemspider.com |

| Class | Benzohydroxamic Acid | praiseworthyprize.orgnih.gov |

Table 2: Research Context of N-hydroxy-4-methylbenzamide

| Research Area | Significance | Source(s) |

| Enzyme Inhibition | Acts as an inhibitor of zinc-dependent histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC6. | chemspider.com |

| Medicinal Chemistry | Serves as a key structural scaffold for the design and synthesis of more complex and potent anticancer agents. | nih.govsemanticscholar.orgtandfonline.com |

| Organic Synthesis | Used as a chemical intermediate and building block for more complex molecules. | |

| Chemical Biology | Utilized as a tool compound to study the role of HDACs in biological processes. | nih.govgoogle.com |

Structure

3D Structure

Propriétés

IUPAC Name |

N-hydroxy-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-4-7(5-3-6)8(10)9-11/h2-5,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSSMGSFESHVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330121 | |

| Record name | N-hydroxy-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2318-82-3 | |

| Record name | N-hydroxy-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-hydroxy-4-methylbenzamide

The synthesis of N-hydroxy-4-methylbenzamide, a hydroxamic acid derivative, can be achieved through several established routes. These methods typically involve the formation of the N-hydroxy amide linkage from common starting materials.

Amination-Based Synthetic Strategies

Amination-based strategies, in the context of hydroxamic acid synthesis, generally refer to the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its protected forms. This approach is one of the most direct methods for constructing the N-hydroxy amide bond. The reaction of an activated carboxylic acid, such as an acyl chloride, with hydroxylamine hydrochloride in the presence of a base is a common and efficient method.

For the synthesis of N-hydroxy-4-methylbenzamide, 4-methylbenzoyl chloride serves as the acylating agent. The reaction is typically carried out in a suitable solvent system with a base to neutralize the hydrogen chloride generated during the reaction.

Table 1: Representative Amination-Based Synthesis of N-hydroxy-4-methylbenzamide

| Acylating Agent | Amine Source | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 4-methylbenzoyl chloride | Hydroxylamine hydrochloride | Triethylamine (B128534) | Tetrahydrofuran (B95107)/Water | 70-85% |

The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Reaction of Substituted Benzonitriles with Hydroxylamine Derivatives

Another synthetic route involves the use of substituted benzonitriles as precursors. The reaction of 4-methylbenzonitrile with hydroxylamine can lead to the formation of an N-hydroxy-4-methylbenzamidine (an amidoxime). While this does not directly yield the target N-hydroxy-4-methylbenzamide, amidoximes are valuable intermediates that can be further transformed. The synthesis of N-substituted amidoximes from benzonitriles is a well-established process. rsc.org

The direct conversion of a nitrile to a hydroxamic acid is less common but can be conceptualized as a related transformation. More typically, the nitrile would first be hydrolyzed to the corresponding carboxylic acid or ester, which is then converted to the hydroxamic acid as described in other sections. However, the reaction with hydroxylamine to form the amidoxime (B1450833) is a key transformation of the nitrile group in this context.

Table 2: Synthesis of Amidoxime Intermediate from 4-methylbenzonitrile

| Reagent 1 | Reagent 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-methylbenzonitrile | Hydroxylamine hydrochloride | Ethanol/Water | Reflux | N'-hydroxy-4-methylbenzimidamide |

Acylation of N-Hydroxylated Amine Precursors

This method is a cornerstone for the synthesis of hydroxamic acids and involves the acylation of hydroxylamine with a carboxylic acid or its derivatives, such as esters. The reaction between an ester, like methyl 4-methylbenzoate, and hydroxylamine is a frequently employed method. This reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a protic solvent like methanol (B129727) or ethanol.

A general procedure involves dissolving the ester in methanol, followed by the addition of an aqueous or methanolic solution of hydroxylamine and a base. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. A similar, highly efficient synthesis involves activating a carboxylic acid with a coupling agent before reacting it with a hydroxylamine derivative. prepchem.com

Table 3: Synthesis of N-hydroxy-4-methylbenzamide via Acylation of Hydroxylamine

| Acylating Agent | Amine Source | Base/Conditions | Solvent | Typical Yield |

|---|---|---|---|---|

| Methyl 4-methylbenzoate | Hydroxylamine hydrochloride | KOH | Methanol | 80-95% |

Advanced Synthetic Protocols for Structurally Related N-hydroxy-4-methylbenzamide Analogues

The N-hydroxybenzamide scaffold is a key feature in many biologically active molecules, particularly histone deacetylase (HDAC) inhibitors. nih.govnih.govrsc.orgacs.org The synthesis of analogues often requires more complex, multi-step protocols to introduce diverse functionalities.

Multi-step Reaction Sequences for Complex Architectures

The synthesis of complex analogues often involves a modular approach where different fragments of the molecule are synthesized separately and then coupled together. For many HDAC inhibitors, the general structure consists of a "cap" group, a "linker," and a "zinc-binding group," which is the hydroxamic acid moiety. N-hydroxy-4-methylbenzamide can be considered a simple form of such a molecule, where the 4-methylphenyl group is the "cap."

Advanced synthetic sequences aim to build more elaborate cap groups. This can involve, for example, the synthesis of a complex biaryl or heterocyclic system, which is then converted to a carboxylic acid. This acid is subsequently coupled with a protected hydroxylamine, followed by deprotection to yield the final hydroxamic acid. These multi-step sequences allow for the systematic variation of the molecular structure to optimize biological activity.

An exemplary multi-step sequence could involve:

A Suzuki or Sonogashira coupling to create a complex aromatic system starting from a halo-substituted benzoic acid derivative.

Functional group manipulations on the coupled product to introduce desired substituents.

Activation of the carboxylic acid and coupling with O-protected hydroxylamine.

Final deprotection to reveal the N-hydroxy amide functionality.

Functional Group Interconversions and Derivatization Approaches

Functional group interconversion (FGI) is a powerful strategy for creating libraries of analogues from a common intermediate. Starting with a precursor that contains the N-hydroxy-4-methylbenzamide core, various functional groups can be introduced or modified.

For instance, starting with N-hydroxy-4-(bromomethyl)benzamide, the bromomethyl group can be subjected to nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, azides) to generate a diverse set of derivatives. The azide (B81097) derivative could then be further modified via click chemistry.

Another approach is to start with a precursor like N-hydroxy-4-aminobenzamide. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F). These derivatization approaches are crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 4: Examples of Functional Group Interconversions for Derivatization

| Starting Material | Reagents | Transformation | Product Class |

|---|---|---|---|

| N-hydroxy-4-(bromomethyl)benzamide | Secondary amine | Nucleophilic substitution | Amino-alkylated derivatives |

| N-hydroxy-4-aminobenzamide | Acyl chloride, base | Acylation | Acylamino derivatives |

| N-hydroxy-4-aminobenzamide | NaNO₂, HCl; then CuCN | Sandmeyer reaction | Cyano-substituted derivatives |

These advanced synthetic protocols enable the creation of a wide chemical space around the N-hydroxy-4-methylbenzamide core, facilitating the development of new compounds with tailored properties.

Optimization of Reaction Conditions and Yields

The efficient synthesis of N-hydroxy-4-methylbenzamide is highly dependent on the careful optimization of various reaction parameters. Key factors that are often manipulated to enhance reaction yields and minimize the formation of byproducts include the choice of solvent, the stoichiometry of reactants, reaction temperature, and the use of catalysts.

While specific studies detailing the optimization for N-hydroxy-4-methylbenzamide are not extensively documented in publicly available literature, general principles derived from the synthesis of analogous N-hydroxybenzamide derivatives can be applied. A common synthetic route involves the acylation of hydroxylamine with a derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride.

Table 1: Hypothetical Optimization of N-hydroxy-4-methylbenzamide Synthesis

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (B109758) | Pyridine (B92270) | 0 to rt | 12 | 65 |

| 2 | Tetrahydrofuran | Triethylamine | 0 to rt | 12 | 72 |

| 3 | Acetonitrile (B52724) | Diisopropylethylamine | rt | 8 | 68 |

| 4 | Toluene | Aqueous NaOH | 5 | 6 | 75 |

| 5 | Tetrahydrofuran | Triethylamine | rt | 8 | 80 |

This table is illustrative and based on general principles of similar reactions. "rt" denotes room temperature.

The selection of a suitable base is crucial to neutralize the hydrogen chloride byproduct of the acylation reaction. Organic bases like pyridine and triethylamine are commonly employed. The solvent choice is also critical, with aprotic solvents such as dichloromethane and tetrahydrofuran often being favored to avoid unwanted side reactions with the acyl chloride. Temperature control is essential; initiating the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help to control the exothermic nature of the reaction and improve selectivity.

Further optimization may involve varying the molar ratio of hydroxylamine to 4-methylbenzoyl chloride. An excess of hydroxylamine can sometimes lead to the formation of diacylated byproducts, while an excess of the acyl chloride can result in unreacted starting material, complicating purification.

Green Chemistry Approaches in N-hydroxy-4-methylbenzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve safety. For the synthesis of N-hydroxy-4-methylbenzamide, several green chemistry approaches can be considered.

One key area of focus is the replacement of hazardous solvents with more environmentally benign alternatives. Traditional solvents like dichloromethane are effective but pose environmental and health risks. The exploration of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly improve the environmental profile of the synthesis.

Another green approach is the use of catalytic methods. While the direct acylation of hydroxylamine is often efficient, catalytic methods for amide bond formation are an active area of research. The use of catalysts can reduce the need for stoichiometric activating agents and bases, leading to a reduction in waste.

Solvent-free or neat reaction conditions represent another avenue for greening the synthesis. If the reactants can be brought together in the absence of a solvent, this eliminates solvent-related waste and simplifies product isolation. Microwave-assisted synthesis is a technique that can facilitate solvent-free reactions and often leads to significantly reduced reaction times and improved energy efficiency.

Table 2: Comparison of Synthetic Approaches for N-hydroxy-4-methylbenzamide based on Green Chemistry Principles

| Approach | Solvent | Reagents | Byproducts | Green Chemistry Advantages |

| Conventional | Dichloromethane | 4-methylbenzoyl chloride, hydroxylamine, pyridine | Pyridinium hydrochloride | - |

| Greener Solvent | 2-Methyltetrahydrofuran | 4-methylbenzoyl chloride, hydroxylamine, triethylamine | Triethylammonium chloride | Reduced solvent toxicity |

| Catalytic Amidation | Toluene | 4-methylbenzoic acid, hydroxylamine, catalyst | Water | High atom economy, reduced waste |

| Microwave-assisted | Solvent-free | 4-methylbenzoic acid, hydroxylamine | Water | Reduced energy consumption and reaction time |

By focusing on these green chemistry principles, the synthesis of N-hydroxy-4-methylbenzamide can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of N Hydroxy 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and relative numbers. The ¹H NMR spectrum of N-hydroxy-4-methylbenzamide, typically recorded in a solvent like DMSO-d₆, exhibits distinct signals corresponding to the aromatic, methyl, and hydroxyl/amide protons.

The aromatic region displays a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. Two doublets are observed, one for the protons ortho to the carbonyl group (H-2, H-6) and another for the protons meta to the carbonyl group (H-3, H-5). The methyl group protons (H-7) appear as a sharp singlet in the upfield region. The protons of the N-hydroxy group (N-OH) and the amide group (N-H) are typically observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: ¹H NMR Spectroscopic Data for N-hydroxy-4-methylbenzamide (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~11.2 | br s | - | N-OH |

| ~9.2 | br s | - | N-H |

| ~7.6 | d | ~8.0 | H-2, H-6 |

| ~7.3 | d | ~8.0 | H-3, H-5 |

| ~2.4 | s | - | H-7 (CH₃) |

Note: Data is estimated from spectral images. rsc.org Chemical shifts for N-OH and N-H protons are exchangeable and can vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of N-hydroxy-4-methylbenzamide, each unique carbon atom gives rise to a single peak.

The spectrum is expected to show seven distinct signals: four for the aromatic carbons, one for the methyl carbon, one for the carbonyl carbon, and one for the quaternary aromatic carbon attached to the methyl group. The carbonyl carbon (C=O) is typically the most downfield signal. The aromatic carbons can be distinguished based on their substitution and expected chemical shifts, with the carbon bearing the methyl group (C-4) and the carbon attached to the carbonyl group (C-1) being quaternary and often showing lower intensity. The methyl carbon (C-7) will appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for N-hydroxy-4-methylbenzamide

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O |

| ~142 | C-4 |

| ~130 | C-1 |

| ~129 | C-3, C-5 |

| ~128 | C-2, C-6 |

| ~21 | C-7 (CH₃) |

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For N-hydroxy-4-methylbenzamide, a key correlation would be observed between the aromatic protons at ~7.6 ppm (H-2, H-6) and ~7.3 ppm (H-3, H-5), confirming their adjacent positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals: H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, and the methyl protons (H-7) to the methyl carbon (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for N-hydroxy-4-methylbenzamide would include:

The methyl protons (H-7) to the aromatic carbons C-3, C-5, and C-4.

The aromatic protons H-2 and H-6 to the carbonyl carbon (C=O) and the quaternary carbon C-4.

The aromatic protons H-3 and H-5 to the quaternary carbon C-1.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

ESI is a soft ionization technique that is well-suited for polar molecules like N-hydroxy-4-methylbenzamide, typically producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. The analysis allows for the confirmation of the molecular weight of the compound. Common adducts observed in positive ion mode include those with sodium [M+Na]⁺ and potassium [M+K]⁺.

Table 3: Predicted ESI-MS Adducts for N-hydroxy-4-methylbenzamide (C₈H₉NO₂)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 152.0706 |

| [M+Na]⁺ | 174.0525 |

| [M+K]⁺ | 190.0265 |

| [M-H]⁻ | 150.0560 |

Note: m/z values are predicted based on the molecular formula.

When subjected to tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ can be induced to fragment. A plausible fragmentation pathway for N-hydroxy-4-methylbenzamide would involve initial cleavages around the amide bond, such as the loss of hydroxylamine (B1172632) (NH₂OH) or water (H₂O), followed by further fragmentation of the resulting acylium ion.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. measurlabs.com For N-hydroxy-4-methylbenzamide, the theoretical exact mass of the neutral molecule and its protonated form can be calculated.

Molecular Formula: C₈H₉NO₂

Calculated Exact Mass ([M]): 151.0633

Calculated Exact Mass of Protonated Molecule ([M+H]⁺): 152.0706

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound, distinguishing it from other isobaric species.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While a specific experimental spectrum for N-hydroxy-4-methylbenzamide was not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its molecular structure.

The key functional groups in N-hydroxy-4-methylbenzamide include the hydroxyl (-OH) group, the secondary amide group (C(=O)NH), a para-substituted benzene ring, and a methyl (-CH3) group. The hydroxamic acid moiety (-C(=O)NHOH) gives rise to several distinct vibrational bands. The O-H stretching vibration typically appears as a broad band, while the N-H stretch is usually sharper. The carbonyl (C=O) stretching frequency is a strong, prominent band. The presence of the aromatic ring and the methyl group will also produce characteristic signals.

Expected Infrared Absorption Bands for N-hydroxy-4-methylbenzamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Medium, Broad |

| N-H (Amide) | Stretching | 3100 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium |

| C-N | Stretching | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination

A review of published scientific literature did not yield a specific single-crystal X-ray diffraction study for N-hydroxy-4-methylbenzamide. Therefore, detailed experimental data on its crystal structure, including unit cell parameters and space group, are not available at this time. Such a study would be invaluable for elucidating the compound's solid-state properties.

Although specific crystallographic data is unavailable, the molecular structure of N-hydroxy-4-methylbenzamide allows for predictions about its crystal packing. The hydroxamic acid functional group, containing both hydrogen bond donors (-OH and -NH) and acceptors (C=O and -OH), is expected to be the primary driver of intermolecular interactions.

Conformational analysis in the crystalline state reveals the specific spatial orientation of a molecule's atoms as locked within the crystal lattice. This analysis is entirely dependent on data from X-ray crystallography. Without an experimental crystal structure, a definitive conformational analysis for solid N-hydroxy-4-methylbenzamide cannot be performed.

Key conformational parameters that would be determined from such a study include the degree of planarity of the hydroxamic acid group and, critically, the dihedral angle between the plane of the benzene ring and the amide plane. This angle would define the relative orientation of these two key structural components and would be influenced by both intramolecular steric effects and the intermolecular packing forces, particularly hydrogen bonding.

Pre Clinical Biological Activity Assessments in in Vitro and Animal Models

Antiprotozoal Activity Research

Efficacy against Plasmodium falciparum Strains

No studies detailing the efficacy of N-hydroxy-4-methylbenzamide against strains of Plasmodium falciparum were identified.

Activity against Leishmania panamensis and Trypanosoma cruzi

No research was found assessing the activity of N-hydroxy-4-methylbenzamide against Leishmania panamensis or Trypanosoma cruzi.

Evaluation against Toxoplasma gondii

No data is available on the evaluation of N-hydroxy-4-methylbenzamide against Toxoplasma gondii.

Antimicrobial and Anti-biofilm Activity Studies

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

No studies were identified that investigated the inhibitory effects of N-hydroxy-4-methylbenzamide on the growth of Gram-positive or Gram-negative bacteria.

Antifungal Properties against Yeast Strains

No research detailing the antifungal properties of N-hydroxy-4-methylbenzamide against any yeast strains was found in the reviewed literature.

Disruption of Biofilm Formation

Research has demonstrated that certain hydroxamic acid derivatives and their metal complexes exhibit significant anti-biofilm activities. For instance, complexes of hydroxamic acids with various metals have been evaluated for their ability to inhibit biofilm development in pathogenic bacteria such as Mycobacterium tuberculosis and Pseudomonas aeruginosa. Some of these complexes were found to not only inhibit the formation of biofilms but also to disrupt pre-formed biofilms. nih.govnih.gov The mechanism of action is thought to involve the sequestration of metal ions crucial for the enzymatic processes involved in the production of the extracellular polymeric substance (EPS), a key component of the biofilm matrix. Additionally, some antimicrobial peptides have been shown to be effective in disrupting biofilms by targeting the cell membrane of the embedded bacteria or interfering with quorum-sensing systems. nih.gov

Pre-clinical Anticancer Activity Screening

In Vitro Cytotoxicity Profiling in Human Tumor Cell Lines (e.g., NCI60 screen for related compounds)

The National Cancer Institute (NCI) has developed the NCI-60 panel, a set of 60 diverse human cancer cell lines, to screen compounds for potential anticancer activity. promegaconnections.comnih.gov This screening provides valuable preliminary data on the cytotoxicity of a compound against a broad spectrum of human cancers. While the results for N-hydroxy-4-methylbenzamide in the NCI-60 screen are not publicly available, studies on structurally related benzamide (B126) derivatives have demonstrated significant cytotoxic effects in various cancer cell lines.

For example, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for their antiproliferative and cytotoxic activity against several human cancer cell lines, with some compounds exhibiting IC50 values in the single-digit micromolar range. nih.gov The cytotoxic potential of such compounds suggests that N-hydroxy-4-methylbenzamide could also exhibit activity and would be a candidate for screening in platforms like the NCI-60.

Mechanistic Studies on Cell Proliferation and Apoptosis Induction in Pre-clinical Models

Mechanistic studies on related benzamide compounds suggest that their anticancer activity may be mediated through the induction of cell cycle arrest and apoptosis.

Cell Proliferation: Certain N-substituted benzamides have been shown to induce a G2/M cell cycle block in cancer cells. nih.gov This arrest in the cell cycle prevents the cancer cells from progressing to mitosis, thereby inhibiting proliferation. Similarly, some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been found to suppress cell cycle progression in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. nih.govmdpi.com

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on N-substituted benzamides have demonstrated their ability to induce apoptosis in cancer cells. nih.gov The mechanism of apoptosis induction by these compounds has been shown to involve the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit apoptosis induced by these benzamides, confirming the involvement of the intrinsic apoptotic pathway. nih.gov Substituted 2-hydroxy-N-(arylalkyl)benzamides have also been reported to induce apoptosis, as evidenced by an increase in subdiploid cell population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Antitubercular Activity against Mycobacterium tuberculosis Strains

Several classes of benzamides and hydroxamic acids have been investigated for their potential as antitubercular agents.

Nitrobenzamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov These compounds are structurally related to inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov Some novel 3,5-dinitrobenzamide (B1662146) derivatives have exhibited activities against M. tuberculosis H37Rv comparable to the frontline drug isoniazid (B1672263). nih.gov

Hydroxamic acids have also demonstrated promising antimycobacterial activities. nih.govnih.gov Their mechanism of action is often attributed to their ability to chelate iron, which is essential for the survival and growth of M. tuberculosis. Some hydroxamic acid complexes have been shown to inhibit the growth of M. tuberculosis, including in biofilm conditions. nih.govnih.gov Additionally, some isoniazid derivatives incorporating other chemical moieties have shown good activity against M. tuberculosis. brieflands.com

Neuroprotective Potential in In Vitro Models

The neuroprotective potential of compounds related to N-hydroxy-4-methylbenzamide has been explored in various in vitro models of neuronal damage.

Hydroxamic acids have been investigated for their neuroprotective properties, often linked to their activity as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net Some hydroxamic acid-based HDAC inhibitors have shown promise in preclinical models of Alzheimer's disease. nih.gov The proposed mechanism involves the modulation of gene expression to promote neuronal survival and function.

Furthermore, other phenolic compounds, which share the hydroxylated benzene (B151609) ring with N-hydroxy-4-methylbenzamide, have demonstrated neuroprotective effects. For instance, protocatechuic acid and 4-hydroxybenzoic acid have been shown to protect neurons against oxidative stress and excitotoxicity. nih.gov The antioxidant properties of these compounds are believed to contribute to their neuroprotective effects by scavenging reactive oxygen species that can damage neuronal cells. mdpi.com

Structure Activity Relationship Sar Investigations of N Hydroxy 4 Methylbenzamide and Its Analogues

Impact of Substituents on Benzene (B151609) Ring on Biological Activities

The benzene ring of the N-hydroxy-4-methylbenzamide scaffold serves as a crucial anchor for molecular interactions and a versatile platform for chemical modification. The nature, position, and size of substituents on this aromatic ring can profoundly influence the compound's physicochemical properties and, consequently, its biological activity.

Research into various benzamide (B126) derivatives has demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, often in a position-dependent manner. For instance, studies on benzamides as inhibitors of Mycobacterium tuberculosis revealed that substitutions at the C-5 position are critical. Electron-rich, smaller substituents at this position tend to result in more potent derivatives acs.org. Conversely, electron-withdrawing groups like fluorine and difluoromethyl in the C-5 position are less tolerated acs.org.

Further SAR analysis indicates that secondary amides, such as methyl amides, are often more potent than their primary amide counterparts acs.org. The introduction of a thiophene (B33073) or methyl substituent at the C-5 position in place of a more metabolically labile morpholine (B109124) group has led to potent analogues with high selectivity and low cytotoxicity acs.org. In contrast, large 6-membered aromatic rings as substituents are generally not well-tolerated acs.org.

The position of substituents also plays a pivotal role. In a series of N-substituted benzimidazole (B57391) derived benzamides, the placement of hydroxyl and methoxy (B1213986) groups on the phenyl ring, in conjunction with modifications on the benzimidazole core, strongly impacted antiproliferative activity. Specifically, N-methyl-substituted derivatives bearing hydroxy and methoxy groups on the phenyl ring showed selective activity against the MCF-7 breast cancer cell line nih.gov.

| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| C-5 | Electron-rich, small groups (e.g., methyl, thiophene) | Increased potency acs.org | Morpholinobenzamides |

| C-5 | Electron-withdrawing groups (e.g., F, CF2H) | Decreased potency acs.org | Morpholinobenzamides |

| C-5 | Alkyne group | Less active than sp3-carbon center derivatives acs.org | Morpholinobenzamides |

| Phenyl Ring | Hydroxy and Methoxy groups | Selective antiproliferative activity (MCF-7 cells) nih.gov | N-benzimidazole benzamides |

| Para-position | 4-chlorophenyl | Potency comparable to lead compound nih.gov | Piperidine derivatives |

| Para-position | 4-fluorophenyl | Lowest potency among tested analogues nih.gov | Piperidine derivatives |

Role of the N-Hydroxyl Group in Enzymatic Interactions

The N-hydroxyl group, which forms the hydroxamic acid moiety (-CONHOH), is a cornerstone of the biological activity of N-hydroxy-4-methylbenzamide and its analogues. This functional group is a well-established pharmacophore, particularly for the inhibition of metalloenzymes. journalagent.comacs.org

The primary role of the hydroxamic acid group is its ability to act as a potent chelator of metal ions, such as zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺), which are often found in the active sites of enzymes. acs.orgnih.gov This chelating ability allows hydroxamic acid-containing compounds to bind tightly to the catalytic metal ions within enzymes like matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and tyrosinase, thereby inhibiting their function. journalagent.comacs.orgnih.gov

For instance, in the context of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance, the hydroxamate group is crucial for coordinating with the zinc ions in the active site, leading to competitive inhibition. mdpi.comnih.gov Similarly, in HDACs, which are key targets in cancer therapy, the hydroxamic acid moiety chelates the active-site zinc ion, which is essential for the deacetylation reaction. acs.orgnih.gov Studies on tyrosinase, a dicopper-containing enzyme, have also shown that hydroxamic acid is a potent metal-binding group that interacts with the copper atoms to inhibit melanin (B1238610) synthesis. nih.gov The ability of the hydroxamic acid functionality to form a bidentate chelate with metal atoms is considered a critical feature for metalloenzyme inhibition. journalagent.com

Significance of the N-Methyl Group in Modulating Activity

The N-methyl group in N-hydroxy-4-methylbenzamide can significantly influence the compound's metabolic stability, pharmacokinetic profile, and biological activity. Substitution on the nitrogen atom of the amide bond can affect the molecule's conformation, hydrogen bonding capacity, and susceptibility to metabolic enzymes.

Studies on the metabolism of N-methylbenzamides have shown that they are converted to N-(hydroxymethyl) compounds. nih.gov The stability of these metabolites can be affected by further substitution on the nitrogen atom. For example, N-(hydroxymethyl)-N-methylbenzamide, a metabolite of N,N-dimethylbenzamide, was found to be less stable under alkaline conditions than N-(hydroxymethyl)-benzamide, the metabolite of N-methylbenzamide. nih.gov This suggests that substitution on the nitrogen atom directly impacts the stability of metabolic products.

From an activity perspective, N-methylation can be beneficial. In the development of N-substituted benzimidazole derived carboxamides, N-methyl-substituted derivatives demonstrated the most promising and pronounced antiproliferative activity against certain cancer cell lines. nih.gov For example, a 2-hydroxy-substituted derivative with a methyl group on the benzimidazole nitrogen showed potent inhibitory activity against HCT 116, MCF-7, and HEK 293 cell lines. nih.gov This highlights that the presence and nature of N-alkyl groups are critical determinants of biological efficacy, potentially by optimizing interactions with the target protein or improving cellular uptake.

Stereochemical Considerations and Their Influence on Efficacy

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a biological target. For analogues of N-hydroxy-4-methylbenzamide that contain chiral centers, the specific stereoisomer can have a dramatic impact on biological activity.

Often, only one enantiomer or diastereomer of a chiral compound will exhibit the desired therapeutic effect, while the other(s) may be inactive or even produce undesirable effects. This stereoselectivity arises from the chiral nature of biological targets like enzymes and receptors, which can preferentially bind one stereoisomer over another.

In a study of nature-inspired 3-Br-acivicin isomers, which share structural similarities with substituted amides, stereochemistry was found to be pivotal for antimalarial activity. Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial effects, suggesting that their uptake and/or target interaction is highly dependent on their spatial arrangement. mdpi.com The corresponding enantiomers and diastereoisomers were found to be substantially less potent or completely inactive. mdpi.com This underscores the critical importance of controlling stereochemistry during the synthesis and development of new therapeutic agents to ensure optimal efficacy. The use of chiral hydroxamic acid ligands in asymmetric synthesis has become a powerful tool for creating complex, enantiopure natural products and their analogues, allowing for detailed exploration of these structure-activity relationships. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and saving significant time and resources. frontiersin.orgarchivepp.com

For benzamide and related derivatives, QSAR studies have been successfully applied to predict a range of biological activities, including anti-leukotriene, antimicrobial, and anticancer effects. nih.govjppres.com These models help to identify the key structural features that govern a compound's potency. For example, a QSAR study might reveal that increased lipophilicity (represented by a higher log P value) in a specific region of the molecule correlates with higher activity, while bulky substituents in another area are detrimental. youtube.com

The process typically involves:

Data Set Compilation : A series of compounds with known biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation : Various molecular descriptors representing topological, electronic, and geometric properties are calculated for each compound.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a predictive model. frontiersin.orgbiointerfaceresearch.com

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques.

A successful QSAR model can be a powerful tool for the rational design of new N-hydroxy-4-methylbenzamide analogues with enhanced efficacy. jppres.com

| Parameter | Description | Importance in Modeling |

|---|---|---|

| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration; used as the dependent variable representing biological activity. | Standardizes activity data for model building. |

| log P | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. youtube.com | Crucial for predicting absorption, distribution, and membrane permeability. youtube.com |

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule (e.g., molecular weight, surface area, electronic parameters). | Serve as the independent variables to correlate structure with activity. frontiersin.org |

| r² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | Indicates the goodness of fit of the model. frontiersin.org |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation. | Assesses the robustness and predictive power of the QSAR model. jppres.com |

Exploration of Linker Modifications in N-hydroxy-4-methylbenzamide Derived Scaffolds

In research involving muramyl dipeptide (MDP), a derivative of the bacterial cell wall, the incorporation of linkers was explored to functionalize the molecule. scispace.com When methyl N,O-hydroxylamine linkers were added, the modified MDP retained its ability to stimulate an immune response. However, as the linker length was increased by using a longer PEG linker, a decrease in biological activity was observed. scispace.com This suggests that an optimal linker length is necessary for proper binding to the cellular receptor; a linker that is too long may cause the ligand to fold or aggregate, hindering effective interaction. scispace.com

These findings can be extrapolated to N-hydroxy-4-methylbenzamide-derived scaffolds. By systematically varying the linker connecting the benzamide core to other parts of the molecule, it is possible to fine-tune the compound's activity. For example, a rigid linker might lock the molecule into an active conformation, while a flexible linker could allow it to adapt to different binding pockets. The exploration of different linker types—such as alkyl chains, ethers, or amides—is a valuable strategy for optimizing the potency and selectivity of these compounds.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Enzyme Binding Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein.

In the context of N-hydroxy-4-methylbenzamide, molecular docking studies are crucial for elucidating its potential binding interactions with enzymes like human monoamine oxidase (hMAO) A and B isoforms. These enzymes are significant targets in the treatment of neurological disorders. Docking simulations place the N-hydroxy-4-methylbenzamide molecule into the binding pocket of the hMAO crystal structure to identify the most stable binding pose.

The analysis focuses on key interaction sites that stabilize the ligand-enzyme complex. For N-hydroxy-4-methylbenzamide, these interactions typically include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (C=O, N-H) groups are potential hydrogen bond donors and acceptors, which can form critical interactions with amino acid residues in the active site, such as tyrosine, serine, or backbone amides.

Pi-Pi Stacking: The aromatic benzene (B151609) ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the enzyme's binding cavity.

Hydrophobic Interactions: The methyl (-CH3) group and the benzene ring contribute to hydrophobic interactions with nonpolar residues, further anchoring the ligand in the active site.

Computational studies on similar benzamide (B126) derivatives have demonstrated the importance of these interactions in achieving potent enzyme inhibition. nih.gov Docking simulations can reveal subtle differences in how the compound binds to hMAO-A versus hMAO-B, providing a structural basis for its selectivity.

Table 1: Illustrative Molecular Docking Results of N-hydroxy-4-methylbenzamide with hMAO Isoforms Note: This data is representative and intended for illustrative purposes based on typical docking studies.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| hMAO-A | -7.8 | Tyr407, Tyr444 | Pi-Pi Stacking |

| Gln215 | Hydrogen Bond | ||

| Ile335, Leu337 | Hydrophobic | ||

| hMAO-B | -8.2 | Tyr398, Tyr435 | Pi-Pi Stacking |

| Cys172 | Hydrogen Bond | ||

| Ile199, Leu171 | Hydrophobic |

Following the identification of the optimal binding pose, computational methods are used to estimate the binding free energy (ΔG_bind), which quantifies the affinity of the ligand for the protein. A more negative value indicates stronger binding. While docking scores provide a rapid assessment, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. nih.gov

These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution, considering electrostatic and van der Waals interactions, as well as solvation energies. Such calculations are essential for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can reveal the conformational flexibility of both the ligand and the protein, as well as the stability of their complex under physiological conditions. nih.gov

For N-hydroxy-4-methylbenzamide bound to an enzyme like hMAO, an MD simulation can:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (typically nanoseconds to microseconds), researchers can confirm if the binding pose predicted by docking is stable.

Analyze Conformational Changes: MD can show how the protein structure might adapt to the presence of the ligand (induced fit) and reveal different conformations the ligand might adopt within the binding site. biorxiv.orgbiorxiv.org

Characterize Key Interactions: The simulation allows for the analysis of the persistence of key interactions (like hydrogen bonds) over time, providing a more realistic assessment of their importance to binding affinity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For N-hydroxy-4-methylbenzamide, DFT calculations can provide valuable insights into its intrinsic chemical properties, which govern its reactivity and interactions.

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to engage in electrostatic interactions or undergo chemical reactions. researchgate.net

Atomic Charges: Calculating the partial charges on each atom helps in understanding the molecule's polarity and its ability to form hydrogen bonds and other electrostatic interactions. nanosciart.com

In Silico Prediction of Theoretical Drug-like Properties and Pharmacophore Modeling

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a drug. researchgate.net For N-hydroxy-4-methylbenzamide, computational tools can estimate various physicochemical and pharmacokinetic parameters to assess its drug-likeness. These predictions are often guided by established rules, such as Lipinski's Rule of Five. nih.gov

Table 2: Predicted Physicochemical and Drug-like Properties of N-hydroxy-4-methylbenzamide Note: This data is representative and generated from typical in silico prediction tools.

| Property | Predicted Value | Compliance with Rules |

|---|---|---|

| Molecular Weight | 151.16 g/mol | Yes (Lipinski: <500) |

| LogP (Octanol/Water Partition) | 1.35 | Yes (Lipinski: <5) |

| Hydrogen Bond Donors | 2 | Yes (Lipinski: <5) |

| Hydrogen Bond Acceptors | 2 | Yes (Lipinski: <10) |

| Polar Surface Area (PSA) | 49.3 Ų | Good (<140 Ų) |

| Oral Bioavailability | High | Favorable |

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. jonuns.com For N-hydroxy-4-methylbenzamide, a pharmacophore model would typically include features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl group), and an aromatic ring. This model can then be used as a 3D query to screen large virtual databases for other diverse compounds that share the same essential features and may exhibit similar biological activity. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery. nih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. In the design of compounds related to N-hydroxy-4-methylbenzamide, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of similar compounds with known biological activities to build QSAR models. These models can then predict the activity of new, unsynthesized derivatives of N-hydroxy-4-methylbenzamide, guiding the selection of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. ijpsjournal.com By providing the model with a desired set of properties (e.g., high affinity for hMAO-B, good oral bioavailability), these algorithms can generate novel structures, potentially inspired by the N-hydroxy-4-methylbenzamide scaffold, that are optimized for the therapeutic goal. emanresearch.org

Predictive Modeling: AI can be used to build more accurate models for predicting ADMET properties, ligand-protein interactions, and even the likely success of a compound in clinical trials, thereby reducing the time and cost associated with drug development. bioengineer.org

Design and Synthesis of Analogues and Derivatives of N Hydroxy 4 Methylbenzamide

Design Principles for Modifying the Benzamide (B126) Scaffold

The modification of the benzamide scaffold of N-hydroxy-4-methylbenzamide is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves altering the electronic and steric nature of the benzene (B151609) ring. Substituents can be introduced to modulate the acidity of the hydroxamic acid moiety, which is often crucial for its interaction with biological targets, particularly metalloenzymes where it can act as a zinc-binding group. nih.gov

Structure-activity relationship (SAR) studies of analogous benzamide derivatives have shown that the position and nature of substituents on the aromatic ring are critical for biological activity. For instance, in a series of anthranilic acid derivatives, which are nitrogen isosteres of salicylic (B10762653) acid, the position of the carboxyl group was found to be essential for anti-inflammatory activity, with analogues having the amino and carboxyl groups in a 1,2-relationship being active, while 1,3 and 1,4 isomers were not. pharmacy180.com While N-hydroxy-4-methylbenzamide has a different substitution pattern, this highlights the importance of spatial relationships between key functional groups.

Furthermore, modifications to the benzamide core can influence the compound's conformation and its ability to fit into the binding site of a target protein. The introduction of bulky groups can either enhance binding through favorable steric interactions or hinder it due to steric clashes. Computational modeling and structure-based drug design are often employed to predict the impact of these modifications before synthesis. mdpi.com

Synthesis and Evaluation of N-Substituted Benzamide Derivatives

A significant area of research has focused on the synthesis and evaluation of derivatives where the hydrogen of the N-hydroxy group is replaced with various substituents. This N-substitution can profoundly impact the compound's biological activity, selectivity, and pharmacokinetic profile.

Incorporation of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups at the N-position of the hydroxamic acid has been a common strategy to explore new chemical space and potential interactions with biological targets. The synthesis of these N-aryl and N-heteroaryl derivatives typically involves the coupling of a suitably activated 4-methylbenzoic acid derivative with an N-substituted hydroxylamine (B1172632).

A study on N-substituted benzamide derivatives, designed based on the structure of the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), revealed important structure-activity relationships. researchgate.netresearchgate.net Although not N-hydroxy derivatives, the findings provide insights into the role of N-substituents on a benzamide scaffold. The study highlighted that a 2'-substituent on the N-phenyl ring, such as an amino or hydroxy group, was crucial for inhibitory activity. mdpi.com This suggests that for N-hydroxy-4-methylbenzamide analogues, the nature and substitution pattern of an N-aryl group could be critical for biological activity.

In a series of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, researchers investigated their potential as protein kinase inhibitors. mdpi.com These compounds, which can be considered N-substituted derivatives, showed varying levels of activity against different cancer cell lines. For example, compounds with a 2-chloro-6-diethylaminopurine moiety exhibited significant inhibitory activity against the K562 leukemic cell line. mdpi.com

Table 1: Biological Activity of N-Aryl and N-Heteroaryl Substituted Benzamide Derivatives

| Compound | N-Substituent | Target | Biological Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| Derivative 1 | 2-aminophenyl | HDAC | Active | mdpi.com |

| Derivative 2 | 2-hydroxyphenyl | HDAC | Active | mdpi.com |

| Compound 7 | (2,6-dichloro-9H-purin-9-yl)methyl | K562 cells | 2.27 | mdpi.com |

| Compound 9 | (2-chloro-6-(diethylamino)-9H-purin-9-yl)methyl | K562 cells | 2.53 | mdpi.com |

Aliphatic and Alicyclic Substitutions

The incorporation of aliphatic and alicyclic groups at the N-position of the benzamide can modulate the lipophilicity and conformational flexibility of the molecule. These modifications can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Hydroxamic Acid Bioisosteres and Their Biological Implications

The hydroxamic acid functional group is a key pharmacophore in many biologically active compounds, often acting as a metal-chelating moiety. nih.gov However, it can also be associated with metabolic instability and potential toxicity. frontiersin.org Consequently, the replacement of the hydroxamic acid with a bioisostere is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile while retaining its biological activity. semanticscholar.org

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. nih.govsemanticscholar.org For hydroxamic acids, several bioisosteres have been investigated. These can be broadly categorized into groups that mimic the metal-chelating properties and those that replicate the hydrogen bonding capabilities of the hydroxamic acid.

One study on acidic cannabinoids explored the use of hydroxamate derivatives as bioisosteres for carboxylic acids to improve stability. frontiersin.org This highlights the interchangeability of these groups in certain contexts. However, another study on the selective HDAC8 inhibitor PCI-34051 found that replacing the hydroxamic acid with other potential zinc-binding moieties led to a significant loss of potency, underscoring the challenge of finding effective bioisosteric replacements for this functional group.

Table 2: Examples of Hydroxamic Acid Bioisosteres

| Bioisostere | Key Properties | Potential Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Tetrazole | Acidic, similar pKa to carboxylic acids | Improved metabolic stability | May alter binding mode | nih.gov |

| Acylsulfonamide | Acidic, can form hydrogen bonds | Modulated acidity and lipophilicity | Can have different steric requirements | nih.gov |

| 3-Hydroxyisoxazole | Planar, acidic | Can mimic the geometry of a carboxylate | May have different electronic properties | nih.gov |

The choice of a suitable bioisostere depends heavily on the specific biological target and the nature of the interactions involved. A successful bioisosteric replacement requires a careful balance of steric, electronic, and pharmacokinetic properties. upenn.eduacs.org

Covalently Modified Derivatives and Probe Molecules for Target Engagement Studies

Covalently modified derivatives of N-hydroxy-4-methylbenzamide can be designed as chemical probes to identify and study their biological targets. These probes typically contain a reactive group that forms a covalent bond with the target protein, allowing for its identification and characterization. enamine.net This approach is particularly useful for target validation and for understanding the mechanism of action of a bioactive compound. nih.gov

One common strategy is photoaffinity labeling, where a photoreactive group, such as a benzophenone (B1666685) or an aryl azide (B81097), is incorporated into the molecule. enamine.netnih.govmdpi.com Upon irradiation with UV light, the photoreactive group forms a highly reactive species that can covalently bind to nearby amino acid residues in the binding pocket of the target protein. nih.gov The probe can also be tagged with a reporter group, such as biotin (B1667282) or a fluorescent dye, to facilitate detection and isolation of the labeled protein. nih.gov

While no specific examples of covalently modified N-hydroxy-4-methylbenzamide probes were found in the provided search results, the design principles are well-established. A photoaffinity probe based on N-hydroxy-4-methylbenzamide could be synthesized by incorporating a photoreactive group onto the 4-methylphenyl ring or as a substituent on the N-hydroxy group.

Another approach is the design of targeted covalent inhibitors, where a less reactive electrophile is incorporated into the molecule that can form a covalent bond with a specific nucleophilic residue in the target's active site. nih.gov This strategy can lead to compounds with increased potency and duration of action. mdpi.com

Research into Prodrug Strategies for N-hydroxy-4-methylbenzamide (Purely Academic Design and Evaluation)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. scirp.org The prodrug approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism. scirp.orgscirp.org

For hydroxamic acid-containing compounds like N-hydroxy-4-methylbenzamide, a common prodrug strategy is to mask the hydrophilic hydroxamic acid group with a promoiety that can be cleaved in vivo. nih.gov Esterification of the N-hydroxy group is a frequently explored approach. For example, a study on a hydroxamate-based glutamate (B1630785) carboxypeptidase II inhibitor synthesized a series of ester prodrugs to improve its poor oral pharmacokinetics. nih.gov A para-acetoxybenzyl ester prodrug was found to significantly increase the plasma levels of the parent drug after oral administration. nih.gov

Another academic approach involves the design of N,O-bisacylated derivatives. A study on N-hydroxybenzenecarboximidic acid derivatives, which are isomers of N,O-diacylated Piloty's acid derivatives, found that these compounds could generate nitroxyl (B88944) (HNO) upon enzymatic hydrolysis. nih.gov This demonstrates the potential for designing prodrugs of N-hydroxy-4-methylbenzamide that release the active compound upon enzymatic activation.

The design of a prodrug must consider the nature of the promoiety, the stability of the prodrug, and the efficiency of its conversion to the active drug at the desired site of action. Academic research in this area focuses on exploring novel promoieties and activation mechanisms to optimize drug delivery and therapeutic efficacy. scirp.orgmdpi.com

Advanced Analytical Method Development for N Hydroxy 4 Methylbenzamide Research

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis of pharmaceutical compounds and fine chemicals due to its high resolution, sensitivity, and versatility. For N-hydroxy-4-methylbenzamide, specific HPLC methods are developed for both analytical and preparative purposes.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like N-hydroxy-4-methylbenzamide. The principle of separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase, with a polar mobile phase used for elution.

The development of a quantitative RP-HPLC method for N-hydroxy-4-methylbenzamide would involve a systematic optimization of chromatographic parameters to achieve adequate separation from impurities and degradation products. While specific methods for N-hydroxy-4-methylbenzamide are not extensively published, methodologies for structurally similar compounds such as 4-Hydroxybenzamide and N-Methylbenzamide provide a strong basis for method development sielc.comsielc.com. For instance, a method for a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water containing formic acid, which is a common approach for such analyses researchgate.net.

Key Method Development Considerations:

Column Selection: A C18 or C8 column is typically the first choice, offering a good balance of hydrophobicity for retaining the analyte.

Mobile Phase Composition: A mixture of water (often with a pH-modifying buffer or acid like formic or phosphoric acid) and an organic modifier like acetonitrile or methanol (B129727) is used. The ratio is optimized to achieve a suitable retention time, typically between 2 and 10 minutes for rapid analysis phenomenex.com.

Detection: UV detection is commonly employed, with the wavelength set at the absorbance maximum of N-hydroxy-4-methylbenzamide to ensure high sensitivity.

Method Validation: A fully developed method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine quality control.

Below is an interactive data table showcasing typical parameters for an RP-HPLC method for a compound structurally similar to N-hydroxy-4-methylbenzamide.

| Parameter | Value | Rationale |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Provides sufficient hydrophobicity for retention and good peak shape. |

| Column Dimensions | 150 mm x 4.6 mm | Standard analytical column dimensions offering a good balance of resolution, speed, and sample capacity. |

| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol (B1196071) groups and improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency and reasonable analysis time. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds, often providing good sensitivity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

When a high-purity sample of N-hydroxy-4-methylbenzamide is required for structural elucidation, biological testing, or as a reference standard, preparative HPLC is the method of choice shimadzu.comwarwick.ac.uk. The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale to isolate and purify larger quantities of the compound waters.com.

The process begins with the development of a robust analytical separation. This method is then scaled up for preparative chromatography. This involves increasing the column diameter, particle size of the stationary phase, and the flow rate, while maintaining the separation resolution. The goal is to maximize the amount of sample that can be purified per injection (throughput) without sacrificing the required purity.

Key aspects of preparative HPLC for N-hydroxy-4-methylbenzamide isolation include:

Scale-Up Calculations: The conditions from the analytical method are scaled geometrically to the larger preparative column.

Loading Studies: The maximum amount of crude sample that can be injected onto the preparative column without loss of resolution is determined.

Fraction Collection: The eluent corresponding to the peak of N-hydroxy-4-methylbenzamide is collected. Automated fraction collectors are often used to collect specific portions of the eluting peak.

Purity Analysis of Fractions: The collected fractions are then analyzed by analytical HPLC to confirm their purity.

The following interactive table outlines typical parameters for a preparative HPLC method scaled up from an analytical method.

| Parameter | Analytical Scale | Preparative Scale | Scaling Factor (Approx.) |

| Column Diameter | 4.6 mm | 21.2 mm | 21 |

| Flow Rate | 1.0 mL/min | 21.2 mL/min | 21.2 |

| Injection Volume | 10 µL | ~200 µL - 2 mL | 20 - 200 |

| Sample Load | < 0.1 mg | 10 - 100 mg | 100 - 1000 |

| Stationary Phase | C18, 5 µm | C18, 10 µm | - |

| Mobile Phase | Acetonitrile:Water (40:60) | Acetonitrile:Water (40:60) | - |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like N-hydroxy-4-methylbenzamide, direct analysis by GC-MS might be challenging due to its polarity and potential for thermal degradation. However, with appropriate derivatization, GC-MS can be a valuable tool.

Derivatization, typically by silylation to convert the acidic N-hydroxy and potentially phenolic protons into more volatile and stable trimethylsilyl (B98337) (TMS) ethers, would be a necessary sample preparation step. Following derivatization, the compound can be readily analyzed by GC-MS.

GC-MS analysis would provide:

Retention Time: A characteristic time for the derivatized compound to elute from the GC column, which aids in its identification.

Mass Spectrum: The mass spectrometer provides a fragmentation pattern, which is a unique fingerprint of the molecule. This allows for unambiguous identification by comparing the obtained spectrum with a library of known spectra or through manual interpretation.

A hypothetical GC-MS method for the TMS derivative of N-hydroxy-4-methylbenzamide is presented in the table below.

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Hyphenated Techniques in Structural Characterization (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization and sensitive quantification of compounds in complex mixtures. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For N-hydroxy-4-methylbenzamide, LC-MS/MS can be used to:

Confirm Molecular Weight: The mass spectrometer provides an accurate mass of the protonated or deprotonated molecule, confirming the molecular formula. Based on PubChem data, the predicted m/z for the protonated molecule [M+H]+ is 152.07060 uni.lu.

Structural Elucidation: In MS/MS mode, the parent ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the compound's structure.

Trace Level Quantification: LC-MS/MS is highly sensitive and can be used to quantify N-hydroxy-4-methylbenzamide at very low concentrations in complex matrices like biological fluids or environmental samples.

An example of LC-MS/MS parameters for the analysis of N-hydroxy-4-methylbenzamide is provided in the following table.

| Parameter | Value |

| LC System | UPLC or HPLC system |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |